molecular formula C13H11Cl2N3S B5817492 N-(2,4-dichlorophenyl)-N'-(3-pyridinylmethyl)thiourea CAS No. 5971-61-9

N-(2,4-dichlorophenyl)-N'-(3-pyridinylmethyl)thiourea

Cat. No. B5817492
CAS RN: 5971-61-9
M. Wt: 312.2 g/mol
InChI Key: VPQWRDCZAJXRPF-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-N'-(3-pyridinylmethyl)thiourea, commonly known as DPTU, is a thiourea derivative that has been extensively studied for its potential applications in various fields of science. DPTU is a white crystalline solid with a molecular weight of 296.18 g/mol. This compound has been found to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.

Scientific Research Applications

DPTU has been extensively studied for its potential applications in various fields of science. In the field of medicine, DPTU has been found to exhibit potent antifungal and antibacterial activities against a wide range of pathogens. In addition, DPTU has been found to have anticancer properties, making it a potential candidate for cancer treatment.

Mechanism of Action

The exact mechanism of action of DPTU is not fully understood. However, it has been suggested that DPTU exerts its biological activities through the inhibition of various enzymes and proteins. For example, DPTU has been found to inhibit the activity of chitin synthase, an enzyme that is essential for the growth and survival of fungi. In addition, DPTU has been found to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
DPTU has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that DPTU can inhibit the growth of various fungi and bacteria, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus. In addition, DPTU has been found to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

DPTU has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. In addition, DPTU has been found to exhibit potent biological activities, making it a valuable tool for studying various biological processes. However, DPTU also has some limitations. For example, the exact mechanism of action of DPTU is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of DPTU. One potential direction is to further investigate the mechanism of action of DPTU, in order to better understand its biological activities. In addition, DPTU could be further studied for its potential applications in cancer treatment, as well as its potential as a new class of antifungal and antibacterial agents. Finally, the synthesis of DPTU could be optimized to improve its yield and purity, making it more readily available for research purposes.

Synthesis Methods

DPTU can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzoyl chloride with 3-pyridinemethanol, followed by the reaction with thiourea. The final product is purified through recrystallization from ethanol to obtain pure DPTU.

properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(pyridin-3-ylmethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3S/c14-10-3-4-12(11(15)6-10)18-13(19)17-8-9-2-1-5-16-7-9/h1-7H,8H2,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQWRDCZAJXRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=S)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10975114
Record name N-(2,4-Dichlorophenyl)-N'-[(pyridin-3-yl)methyl]carbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10975114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788928
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

5971-61-9
Record name N-(2,4-Dichlorophenyl)-N'-[(pyridin-3-yl)methyl]carbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10975114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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